(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527650
InChI: InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2
SMILES: C1CC2(C3=C1C=C(C=C3)CO)OCCO2
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol

CAS No.:

Cat. No.: VC13527650

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol
Standard InChI InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2
Standard InChI Key AKKGPPKOURTUEP-UHFFFAOYSA-N
SMILES C1CC2(C3=C1C=C(C=C3)CO)OCCO2
Canonical SMILES C1CC2(C3=C1C=C(C=C3)CO)OCCO2

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of (2',3'-Dihydrospiro[ dioxolane-2,1'-inden]-5'-yl)methanol is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . Its IUPAC name, spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol, reflects the spiro junction between the 1,3-dioxolane and 2,3-dihydroindene rings, with a hydroxymethyl group (-CH₂OH) attached to the fifth position of the indene moiety.

Key Structural Features:

  • Spirocyclic Core: The dioxolane (oxygen-containing five-membered ring) and indene (fused bicyclic hydrocarbon) systems share a single spiro carbon atom, enforcing a non-planar geometry that may influence steric and electronic properties.

  • Hydroxymethyl Substituent: This polar group enhances solubility in protic solvents and provides a site for chemical modifications, such as esterification or etherification .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number1929-30-2
SMILESC1CC2(C3=C1C=C(C=C3)CO)OCCO2
InChI KeyAKKGPPKOURTUEP-UHFFFAOYSA-N
PubChem CID69201996

Physicochemical Properties

Experimental data on this compound remain limited, but computational predictions and analogous structures suggest the following properties:

  • Density: Estimated at 1.2–1.4 g/cm³ (typical for spirocyclic ethers).

  • Boiling Point: Likely exceeds 300°C due to high molecular weight and hydrogen-bonding capacity.

  • Solubility: Moderate solubility in polar solvents like ethanol and DMSO, with limited solubility in non-polar solvents .

  • Stability: The dioxolane ring may hydrolyze under strongly acidic or basic conditions, releasing formaldehyde and diols.

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Purity98%Lab analysis
Flash Point>150°CAnalogous compounds
LogP1.5–2.0Computational estimate

Synthesis and Manufacturing Challenges

No detailed synthetic protocols are publicly available, but general strategies for spirocyclic compounds involve:

  • Cyclocondensation: Reacting dihydroindene derivatives with 1,3-dioxolane precursors under acid catalysis.

  • Post-functionalization: Introducing the hydroxymethyl group via Grignard reactions or hydroxylation of pre-formed spiro frameworks .

A major bottleneck is the low yield associated with spiro ring formation, often requiring high-dilution conditions to suppress oligomerization. Industrial-scale production is further hampered by the compound’s discontinued status in commercial catalogs .

Comparison with Analogous Spiro Compounds

Table 3: Structural and Functional Analogues

CompoundKey DifferencesApplications
Spiro[indene-1,2'-dioxolane]Lacks hydroxymethyl groupCatalyst ligand
Spiro[chromene-2,2'-dioxolane]Contains aromatic chromene systemFluorescent probes

The hydroxymethyl group in (2',3'-Dihydrospiro[[1, dioxolane-2,1'-inden]-5'-yl)methanol distinguishes it from simpler spiroethers, enabling covalent bonding to surfaces or biomolecules.

Future Research Directions

  • Synthetic Optimization: Developing high-yield routes using flow chemistry or enzymatic methods.

  • Biological Screening: Testing against cancer cell lines or microbial targets to identify lead compounds.

  • Material Characterization: Investigating thermal stability and optical properties for electronics applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator